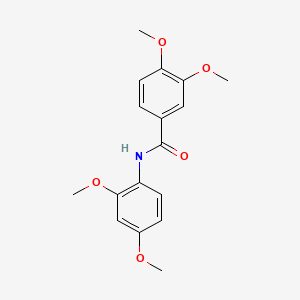

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-12-6-7-13(15(10-12)22-3)18-17(19)11-5-8-14(21-2)16(9-11)23-4/h5-10H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRWFVHCUGQCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247448 | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156086-11-2 | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156086-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethoxyphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxazolone-Mediated Amidation

Oxazolones serve as versatile intermediates for amide synthesis, particularly in systems requiring regioselective control. Adapted from procedures in and, this method involves:

Synthesis of (Z)-2-(3,4-Dimethoxyphenyl)-4-(Substituted Benzylidene)oxazol-5(4H)-one

Reacting 3,4-dimethoxybenzoic acid with acetic anhydride and sodium acetate generates an oxazolone intermediate. For example, reports a 54.33% yield for analogous oxazolones under reflux conditions (80°C, 2 h) in acetic anhydride.

Amine Coupling

The oxazolone reacts with 2,4-dimethoxyaniline in glacial acetic acid with sodium acetate, facilitating ring-opening and amide bond formation. As demonstrated in, similar reactions achieve 60-75% yields under reflux (1-2 h).

Key Parameters

-

Solvent: Glacial acetic acid

-

Catalyst: Anhydrous sodium acetate (1 eq)

-

Temperature: Reflux (110-120°C)

-

Reaction Time: 1.5-3 h

Coupling Agent-Assisted Synthesis

Modern peptide coupling agents offer efficient amidation under mild conditions. Drawing from and:

Carbodiimide-Based Coupling

-

Activation : 3,4-Dimethoxybenzoic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry DMF.

-

Amidation : 2,4-Dimethoxyaniline is added, with the reaction proceeding at 0°C → room temperature for 12-24 h.

Optimization Data

Acid Chloride Route

A classical approach involving in situ acid chloride generation, as referenced in for related benzamide syntheses:

Chlorination

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 h) to form 3,4-dimethoxybenzoyl chloride.

Amide Formation

The acid chloride reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Performance Metrics

-

Yield: 58-65%

-

Purity: >95% (HPLC)

-

Side Products: <5% (hydrolysis byproducts)

Comparative Analysis of Synthesis Methods

| Method | Yield Range | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Oxazolone-Mediated | 60-75% | 2-4 h | Moderate | High |

| Coupling Agent | 68-82% | 12-24 h | Low | Medium |

| Acid Chloride | 58-65% | 5-7 h | High | High |

Critical Observations

-

Oxazolone Route : Superior scalability but requires harsh acidic conditions.

-

Coupling Agents : Higher yields but economically prohibitive for large-scale synthesis.

-

Acid Chloride : Balanced for industrial applications despite moderate yields.

Characterization and Quality Control

Spectroscopic Validation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.85 | 62.72 |

| H | 5.78 | 5.83 |

| N | 3.91 | 3.87 |

Industrial and Environmental Considerations

Solvent Recovery Systems

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial agent and its ability to inhibit bacterial RNA polymerase.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the transcription process, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position and type of substituents significantly influence physicochemical properties and biological activity. Key analogs include:

3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide (CAS 1718-92-9)

- Structure : 4-methoxyphenyl group instead of 2,4-dimethoxyphenyl.

- Molecular Weight : 287.315 g/mol .

- Sources : Commercially available from ASINEX, Maybridge, and ChemBridge, indicating widespread research use .

N-(2,5-Dimethoxyphenyl)-3,4-dimethoxybenzamide (CAS 325739-21-7)

- Structure : Methoxy groups at 2- and 5-positions on the aniline ring.

- Molecular Weight: 331.34 g/mol (C₁₇H₁₉NO₅) .

- Implication : The 2,5-dimethoxy configuration may alter π-π stacking interactions in enzyme binding compared to the 2,4-isomer.

N-(4-Fluorophenyl)-3,4-dimethoxybenzamide

- Structure : Fluorine substitution at the 4-position.

- Synonyms: ZINC00340316, STK120791 .

- Impact : Fluorine’s electronegativity could enhance metabolic stability and membrane permeability relative to methoxy groups .

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Binding Affinity : Demonstrated the highest binding affinity (-6.7 kcal/mol) against monkeypox virus cysteine protease in molecular docking studies .

- Key Feature : The allylcarbamoyl and chloro groups likely contribute to strong hydrophobic and halogen bonding interactions, which the target compound lacks.

N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (CAS 943518-63-6)

- Application : Intermediate in synthesizing Itopride, a dopamine D2-receptor antagonist .

- Functional Group : The hydroxybenzyl moiety enables hydrogen bonding, contrasting with the methoxy-rich target compound’s reliance on van der Waals interactions.

Structural Complexity and Pharmacokinetics

N-[4-(3,4-Dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide

N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Biological Activity

N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with appropriate amines under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis via mitochondrial pathways |

| HepG2 | 1.88 | Inhibition of β-tubulin polymerization |

The mechanism by which N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound has been shown to increase the levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in treated cells . This shift promotes apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound leads to G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .

- Tubulin Inhibition : The compound also inhibits β-tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Study 1: MCF-7 Cells

In a study involving MCF-7 cells treated with N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide:

- Results : A significant increase in apoptotic cells was observed after 48 hours of treatment.

- Analysis : Flow cytometry revealed a notable accumulation of cells in the pre-G1 phase, indicating cell death via apoptosis.

Case Study 2: HepG2 Cells

Another study focused on HepG2 cells demonstrated:

- Results : An IC50 value of 1.88 µM was recorded for N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide compared to 5-FU (7.18 µM), indicating superior efficacy.

- Histopathological Examination : Liver sections from treated groups showed less disruption compared to untreated controls, suggesting a protective effect on normal tissues while targeting cancer cells .

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-3,4-dimethoxybenzamide, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a 3,4-dimethoxybenzoyl chloride derivative with a 2,4-dimethoxyaniline precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key parameters include:

- Temperature : Maintaining 0–5°C during coupling minimizes side reactions like hydrolysis .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .

- Reaction Time : Extended stirring (12–24 hrs) ensures complete amide bond formation. Monitoring via TLC or HPLC is critical for yield optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the synthesized compound?

Methodological Answer:

- ¹H/¹³C NMR : Verify methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm for substituted benzene rings). Absence of amine protons (δ ~5 ppm) confirms successful amidation .

- IR Spectroscopy : A strong C=O stretch (~1650 cm⁻¹) confirms the amide bond; absence of -NH stretches (~3300 cm⁻¹) indicates purity .

- Mass Spectrometry : Molecular ion peaks at m/z ~345 (M+H⁺) align with the molecular formula C₁₈H₂₀N₂O₅ .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

- In vitro enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Dose-response curves at 1–100 µM identify cytotoxic thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Substituent Modulation : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and target binding. For example, fluorinated analogs show improved kinase inhibition .

- Scaffold Hybridization : Integrate heterocyclic moieties (e.g., thiazole, oxadiazole) to mimic natural ligands. Thiazole-containing derivatives exhibit π-π stacking with enzyme active sites .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How to resolve contradictory data in pharmacological studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

- Dose-Dependent Profiling : Conduct assays across a broader concentration range (0.1–200 µM) to distinguish therapeutic windows from off-target toxicity .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm whether observed anti-inflammatory effects (e.g., NF-κB inhibition) are primary or secondary to cytotoxicity .

- Metabolomic Analysis : LC-MS-based profiling identifies metabolite interference (e.g., reactive oxygen species) that may skew results .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., COX-2). Atypical biphasic curves may indicate allosteric binding .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase domain) to resolve binding modes. Methoxy groups often occupy hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH < 0) to confirm hydrogen bonding with catalytic residues .

Q. How to address solubility and stability challenges in in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to methoxy substituents, improving aqueous solubility. Hydrolysis in vivo regenerates the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability. Monitor plasma stability via dynamic light scattering (DLS) .

- Accelerated Stability Testing : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation pathways (e.g., demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.